

# Selectivity of AZD3458 against PI3K alpha, beta, and delta isoforms

Author: BenchChem Technical Support Team. Date: December 2025



# AZD3458: A Comparative Analysis of PI3K Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphoinositide 3-kinase (PI3K) inhibitor **AZD3458**, focusing on its selectivity for the class I isoforms alpha ( $\alpha$ ), beta ( $\beta$ ), and delta ( $\delta$ ). The information is supported by experimental data and methodologies to offer a comprehensive resource for researchers in oncology and immunology.

## Introduction to AZD3458 and PI3K Signaling

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the class I catalytic subunit: p110 $\alpha$ , p110 $\beta$ , p110 $\gamma$ , and p110 $\delta$ . While the  $\alpha$  and  $\beta$  isoforms are broadly expressed, the  $\delta$  and  $\gamma$  isoforms are found predominantly in hematopoietic cells, making them attractive targets for immunological and hematological disorders.

**AZD3458** is a potent and highly selective inhibitor of the PI3K gamma (γ) isoform.[1] Its selectivity profile is crucial for understanding its mechanism of action and potential therapeutic applications, particularly in immuno-oncology.



## **Comparative Selectivity Profile of PI3K Inhibitors**

The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. To facilitate comparison across a wide range of potencies, IC50 values are often converted to pIC50 values (pIC50 = -log(IC50 in M)). A higher pIC50 value corresponds to a more potent inhibitor.

The table below summarizes the biochemical potency of **AZD3458** against the class I PI3K isoforms and compares it with other notable PI3K inhibitors with varying selectivity profiles.

| Inhibitor                       | ΡΙ3Κα                             | РІЗКβ                                | ΡΙ3Κδ                           | РІЗКу                           | Selectivity<br>Profile                          |
|---------------------------------|-----------------------------------|--------------------------------------|---------------------------------|---------------------------------|-------------------------------------------------|
| AZD3458                         | pIC50: 5.1<br>(IC50: 7,943<br>nM) | pIC50: <4.5<br>(IC50:<br>>31,623 nM) | pIC50: 6.5<br>(IC50: 316<br>nM) | pIC50: 9.1<br>(IC50: 0.8<br>nM) | y-selective[1]                                  |
| Alpelisib<br>(BYL719)           | IC50: 4.6<br>nM[2]                | IC50: 1,156<br>nM[2]                 | IC50: 290<br>nM[2][3]           | IC50: 250<br>nM[2][3]           | α-selective[2]                                  |
| Idelalisib<br>(CAL-101)         | IC50: 8,600<br>nM                 | IC50: 4,000<br>nM                    | IC50: 2.5 nM                    | IC50: 89 nM                     | δ-selective[5]                                  |
| Duvelisib<br>(IPI-145)          | IC50: 740 nM                      | IC50: 1,830<br>nM                    | IC50: 2.5 nM                    | IC50: 27 nM                     | δ/γ-<br>selective[6][7]                         |
| Copanlisib<br>(BAY 80-<br>6946) | IC50: 0.5<br>nM[8]                | IC50: 3.7 nM                         | IC50: 0.7<br>nM[8]              | IC50: 6.4 nM                    | Pan-Class I<br>(α/δ<br>dominant)[9]<br>[10][11] |

Note: IC50 values for **AZD3458** were calculated from the provided pIC50 values for comparative purposes.[1][12][13] A direct comparison of absolute IC50 values between different studies should be made with caution due to potential variations in assay conditions.

The data clearly illustrates that **AZD3458** is exceptionally potent against PI3K $\gamma$ , with significantly lower activity against the  $\alpha$ ,  $\beta$ , and  $\delta$  isoforms, establishing it as a highly selective PI3K $\gamma$  inhibitor. This contrasts with other inhibitors like Alpelisib, which targets PI3K $\alpha$ , and



Idelalisib, which is selective for PI3K $\delta$ .[2][14] Duvelisib demonstrates dual activity against both  $\delta$  and  $\gamma$  isoforms, while Copanlisib acts as a pan-inhibitor with heightened activity against the  $\alpha$  and  $\delta$  isoforms.[10][11][15]

# Visualizing the PI3K Signaling Pathway and Experimental Workflow

To better understand the context of **AZD3458**'s activity, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for determining inhibitor selectivity.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K inhibitors: review and new strategies Chemical Science (RSC Publishing)
  DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia -PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Phase II evaluation of copanlisib, a selective inhibitor of Pi3kca, in patients with persistent or recurrent endometrial carcinoma harboring PIK3CA hotspot mutations: An NRG Oncology study (NRG-GY008) PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. A Review of PI3K Inhibitors in B-Cell Malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 12. collaborativedrug.com [collaborativedrug.com]
- 13. biorxiv.org [biorxiv.org]
- 14. The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]







 To cite this document: BenchChem. [Selectivity of AZD3458 against PI3K alpha, beta, and delta isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1460639#selectivity-of-azd3458-against-pi3k-alphabeta-and-delta-isoforms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com